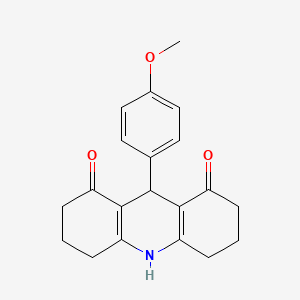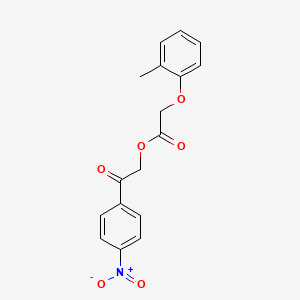![molecular formula C22H20ClNOS B11544251 4-{[(4-chlorophenyl)sulfanyl]methyl}-N-(3,4-dimethylphenyl)benzamide](/img/structure/B11544251.png)
4-{[(4-chlorophenyl)sulfanyl]methyl}-N-(3,4-dimethylphenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[(4-CHLOROPHENYL)SULFANYL]METHYL}-N~1~-(3,4-DIMETHYLPHENYL)BENZAMIDE is a complex organic compound with the molecular formula C21H20ClNOS This compound is characterized by the presence of a chlorophenyl group, a sulfanyl group, and a dimethylphenyl group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(4-CHLOROPHENYL)SULFANYL]METHYL}-N~1~-(3,4-DIMETHYLPHENYL)BENZAMIDE typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-chlorobenzyl chloride, 3,4-dimethylaniline, and thiophenol.
Formation of Intermediate: The first step involves the reaction of 4-chlorobenzyl chloride with thiophenol to form 4-chlorophenyl sulfide.
Amidation Reaction: The intermediate 4-chlorophenyl sulfide is then reacted with 3,4-dimethylaniline in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product, 4-{[(4-CHLOROPHENYL)SULFANYL]METHYL}-N~1~-(3,4-DIMETHYLPHENYL)BENZAMIDE.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to increase yield and purity. This includes controlling temperature, reaction time, and the use of catalysts or solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
4-{[(4-CHLOROPHENYL)SULFANYL]METHYL}-N~1~-(3,4-DIMETHYLPHENYL)BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H~2~O~2~) or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reagents like sodium borohydride (NaBH~4~) or lithium aluminum hydride (LiAlH~4~) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-{[(4-CHLOROPHENYL)SULFANYL]METHYL}-N~1~-(3,4-DIMETHYLPHENYL)BENZAMIDE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting various diseases.
Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding.
Materials Science: It is explored for its potential use in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 4-{[(4-CHLOROPHENYL)SULFANYL]METHYL}-N~1~-(3,4-DIMETHYLPHENYL)BENZAMIDE involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-{[(4-Chlorophenyl)sulfanyl]methyl}benzamide
- 5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide
Uniqueness
4-{[(4-CHLOROPHENYL)SULFANYL]METHYL}-N~1~-(3,4-DIMETHYLPHENYL)BENZAMIDE is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for specific research and industrial applications.
Properties
Molecular Formula |
C22H20ClNOS |
|---|---|
Molecular Weight |
381.9 g/mol |
IUPAC Name |
4-[(4-chlorophenyl)sulfanylmethyl]-N-(3,4-dimethylphenyl)benzamide |
InChI |
InChI=1S/C22H20ClNOS/c1-15-3-10-20(13-16(15)2)24-22(25)18-6-4-17(5-7-18)14-26-21-11-8-19(23)9-12-21/h3-13H,14H2,1-2H3,(H,24,25) |
InChI Key |
WGGKXAGVFWDPGD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)CSC3=CC=C(C=C3)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(6-{[(E)-(4-bromophenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]-N-(2,4,6-trimethylphenyl)propanamide](/img/structure/B11544169.png)
![2,2'-{methanediylbis[(6-hydroxybenzene-3,1-diyl)nitrilo(E)methylylidene]}bis(6-bromo-4-chlorophenol)](/img/structure/B11544171.png)

![N-[(1E)-1-(1,3-benzodioxol-5-yl)-3-{(2E)-2-[3-(2,4-dinitrophenoxy)benzylidene]hydrazinyl}-3-oxoprop-1-en-2-yl]benzamide](/img/structure/B11544184.png)
![N-[2-[(2-hydrazinyl-2-oxoethyl)amino]-2-oxoethyl]benzamide](/img/structure/B11544185.png)
![(2E)-3-(4-fluorophenyl)-1-(4-{[(E)-(4-methoxyphenyl)methylidene]amino}phenyl)prop-2-en-1-one](/img/structure/B11544192.png)
![2-[(5-{(E)-[2-(1,3-benzothiazol-2-yl)hydrazinylidene]methyl}furan-2-yl)sulfanyl]-1,3-benzothiazole](/img/structure/B11544205.png)
![4-[(E)-(2-{[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]acetyl}hydrazinylidene)methyl]phenyl thiophene-2-carboxylate (non-preferred name)](/img/structure/B11544218.png)
![2-(4-bromonaphthalen-1-yl)-N'-[(E)-(3,5-dibromo-4-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11544238.png)
![3,4-Difluoro-N'-[(Z)-(4-fluorophenyl)[4-(piperidin-1-YL)phenyl]methylidene]benzohydrazide](/img/structure/B11544239.png)
![2-[(E)-{[4-(diethylamino)phenyl]imino}methyl]phenyl 3-chloro-1-benzothiophene-2-carboxylate](/img/structure/B11544240.png)
![N-(4-bromophenyl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamide](/img/structure/B11544241.png)
![4-[(E)-(2-{(2Z)-3-(1,3-benzodioxol-5-yl)-2-[(phenylcarbonyl)amino]prop-2-enoyl}hydrazinylidene)methyl]-2-methoxyphenyl 4-bromobenzoate](/img/structure/B11544246.png)
